pentacosadiynoic acid chemical properties and synthesis
pentacosadiynoic acid chemical properties and synthesis
An In-depth Technical Guide to 10,12-Pentacosadiynoic Acid: Chemical Properties and Synthesis
Introduction
10,12-Pentacosadiynoic acid (PCDA) is a long-chain fatty acid that is distinguished by a diacetylene moiety (two conjugated triple bonds) located at the 10th and 12th carbon positions.[1] Identified by CAS number 66990-32-7, this amphiphilic molecule possesses a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail, enabling it to form self-assembled structures such as monolayers and vesicles.[1][2][3] The defining feature of PCDA and other diacetylenes is their ability to undergo 1,4-addition topochemical polymerization upon exposure to UV radiation (typically at 254 nm) or other energy sources.[4][5] This polymerization process converts the colorless monomers into a vibrant blue conjugated polymer known as polydiacetylene (PDA).[4][5] The resulting PDA polymer is highly sensitive to external stimuli, including temperature, pH, and molecular interactions, which cause a conformational change in the polymer backbone and a visible color transition from blue to red.[6] This unique chromic property makes PCDA a critical building block in the development of colorimetric sensors, drug delivery systems, and advanced functional materials.[7][8][9]
Chemical and Physical Properties
The physicochemical properties of 10,12-Pentacosadiynoic Acid are crucial for its handling, storage, and application in various synthetic procedures. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₂O₂ | [1][10][11][12] |
| Molecular Weight | 374.60 g/mol | [1][9][12] |
| Melting Point | 61-66 °C | [1][10][11][13] |
| Boiling Point | 522.5 ± 33.0 °C (Predicted) | [13][14] |
| Density | 0.930 ± 0.06 g/cm³ (Predicted) | [13][14] |
| pKa | 4.78 ± 0.10 (Predicted) | [7][13] |
| Appearance | White to pale blue crystalline powder | [11][13] |
| Solubility | Insoluble to slightly soluble in water; Soluble in common organic solvents. | [1][7][10][13] |
| Sensitivity | Light sensitive | [7][10][13] |
Synthesis and Experimental Protocols
The synthesis of PCDA itself is a multi-step organic process, often employing specific coupling reactions and protecting group strategies to achieve high purity.[1] However, more prevalent in the literature are the protocols for its use in creating functional materials. Below are detailed methodologies for two key experimental processes involving PCDA.
Protocol 1: Preparation of Polydiacetylene (PDA) Vesicles via Solvent Injection
This protocol describes a common method for forming PCDA vesicles, which are then polymerized to create a stimuli-responsive PDA solution. This "bottom-up" self-assembly is fundamental to many biosensing applications. The solvent injection method is favored for its speed and potential for scalability.[15]
Materials:
-
10,12-Pentacosadiynoic acid (PCDA) monomer[15]
-
Ethanol (B145695) (or other suitable polar solvent)[15]
-
Deionized water[15]
-
Vial and magnetic stirrer with heating[15]
-
Syringe pump[15]
-
UV lamp (254 nm)
Methodology:
-
Monomer Dissolution: Dissolve PCDA monomers in ethanol to a concentration of 8 mg/mL.[15]
-
Aqueous Phase Preparation: Heat 10 mL of deionized water in a vial to 85 °C (above the phase transition temperature of the monomer) under vigorous stirring (1000 rpm).[15]
-
Solvent Injection: Using a syringe pump, slowly inject 500 µL of the PCDA/ethanol solution into the heated, stirring water at a constant flow rate of 20 µL/min. The slow injection allows for the amphiphilic monomers to self-assemble into vesicles as the ethanol disperses.[15]
-
Ethanol Evaporation: After the injection is complete, maintain the mixture at 85 °C with stirring for 1 hour to ensure the complete evaporation of ethanol.[15]
-
Vesicle Annealing: Allow the resulting solution of self-assembled PCDA vesicles (at a final monomer concentration of approximately 0.4 mg/mL) to cool to room temperature. Store the solution at 4 °C overnight to allow the vesicle structures to anneal and stabilize.[15]
-
Photopolymerization: Expose the vesicle solution to UV radiation at 254 nm. The polymerization process will induce a color change, transforming the colorless vesicle solution into a deep blue-phase PDA solution, which indicates successful polymerization.[5][15] The blue solution is now ready for use as a colorimetric sensor.
Protocol 2: Synthesis of N-Hydroxysuccinimide Ester of PCDA (NHS-PCDA)
This protocol details the functionalization of PCDA's carboxylic acid head group to create an NHS ester. This is a crucial step for conjugating PCDA to amine-containing molecules, such as proteins, antibodies, or other biomolecules, for targeted sensing or drug delivery applications.
Materials:
-
10,12-Pentacosadiynoic acid (PCDA)
-
N-Hydroxysuccinimide (NHS)[16]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[16]
-
Anhydrous organic solvent (e.g., Dichloromethane or Dimethylformamide)
-
Standard glassware for organic synthesis
Methodology:
-
Reactant Dissolution: In a clean, dry reaction flask, dissolve 10,12-Pentacosadiynoic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, ~1.1 equivalents) in an appropriate volume of anhydrous solvent.
-
Initiation of Coupling: To the stirred solution, add the cross-linking agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, ~1.2 equivalents).[16]
-
Reaction: Allow the reaction to proceed at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 0.1 M HCl) and brine to remove unreacted EDC and other water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Product: The resulting crude product, NHS-PCDA, is purified, typically by column chromatography or recrystallization, to yield the final activated ester ready for conjugation reactions.[16]
Visualized Workflows and Reactions
Figure 1. Experimental workflow for the preparation of PCDA vesicles and their photopolymerization.
Figure 2. Reaction scheme for the synthesis of NHS-PCDA for bioconjugation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 10,12-PENTACOSADIYNOIC ACID | 66990-32-7 [chemicalbook.com]
- 8. materials.alfachemic.com [materials.alfachemic.com]
- 9. 10,12-二十五二炔酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. 10,12-Pentacosadiynoic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 10,12-Pentacosadiynoic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. 10,12-二十五二炔酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. 10,12-PENTACOSADIYNOIC ACID CAS#: 66990-32-7 [m.chemicalbook.com]
- 14. 10,12-PENTACOSADIYNOIC ACID | 66990-32-7 [m.chemicalbook.com]
- 15. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
